(1R,4R,E)-4-((1R,3aS,7aR,E)-4-((E)-2-((3S,5R)-3,5-bis(tert-butyldimethylsilyloxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)-1-cyclopropylpent-2-en-1-ol
Description
This compound is a highly substituted triterpenoid derivative characterized by a complex bicyclic framework with multiple stereochemical centers and functional groups. Key structural features include:
- Core structure: A fused octahydro-1H-indenyl system with a methyl group at position 7a and an ethylidene substituent at position 4 .
- Functional modifications:
Synthesis and Applications: The compound is synthesized via multi-step protocols involving stereoselective silylation, olefin metathesis, and cyclopropanation.
Properties
IUPAC Name |
(E,1R,4R)-4-[(1R,3aS,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H68O3Si2/c1-27(16-23-35(40)30-18-19-30)33-21-22-34-29(15-14-24-39(33,34)9)17-20-31-25-32(41-43(10,11)37(3,4)5)26-36(28(31)2)42-44(12,13)38(6,7)8/h16-17,20,23,27,30,32-36,40H,2,14-15,18-19,21-22,24-26H2,1,3-13H3/b23-16+,29-17+,31-20+/t27-,32-,33-,34+,35+,36+,39-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMYHZDULFSWLS-VWACUKSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@@H](C1CC1)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C\4/C[C@H](C[C@@H](C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H68O3Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1R,4R,E)-4-((1R,3aS,7aR,E)-4-((E)-2-((3S,5R)-3,5-bis(tert-butyldimethylsilyloxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)-1-cyclopropylpent-2-en-1-ol is a complex organic molecule with significant potential in biological applications. Its structure suggests a variety of interactions with biological systems, making it a candidate for further research into its pharmacological properties.
- IUPAC Name : (1S,4R,E)-4-((1R,3aS,7aR,E)-4-((E)-2-((3S,5R)-3,5-bis(tert-butyldimethylsilyloxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)-1-cyclopropylpent-2-en-1-ol
- Molecular Formula : C39H68O3Si2
- CAS Number : 112849-27-1
This compound features multiple functional groups that may contribute to its biological activity, including hydroxyl groups and siloxy substituents.
Biological Activity Overview
Research indicates that compounds with similar structural motifs can exhibit a range of biological activities including:
Antioxidant Activity
The antioxidant potential of related compounds has been investigated using various assays such as DPPH (2,2-diphenylpicrylhydrazyl) scavenging activity. For instance, certain saponins and flavonoids have shown to effectively reduce oxidative stress by scavenging free radicals and inhibiting lipid peroxidation . Given the structural similarities, it is plausible that this compound may possess similar antioxidant properties.
Anti-inflammatory Effects
Compounds structurally related to this molecule have demonstrated anti-inflammatory effects by modulating the expression of adhesion molecules like ICAM-1 and VCAM-1 in endothelial cells. This modulation is often mediated through pathways involving NF-kB and MAPK signaling cascades . The presence of specific functional groups in our compound could influence these pathways.
Anticancer Potential
There is emerging evidence suggesting that molecules with complex cyclic structures may exhibit anticancer properties. For example, certain derivatives have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The structural characteristics of this compound could position it as a promising candidate for anticancer drug development.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
These findings indicate a trend where structurally similar compounds exhibit beneficial biological activities that warrant further exploration for our compound.
Comparison with Similar Compounds
Critical Insights
- Structure-Activity Relationships (SAR) :
- The E-configuration of ethylidene groups optimizes steric interactions with hydrophobic binding pockets.
- TBS ethers improve bioavailability but may sterically hinder interactions with polar targets .
Q & A
Basic: What are the key challenges in synthesizing this compound with high stereochemical purity?
Answer:
The synthesis requires meticulous control over stereochemistry at multiple centers and double-bond configurations. Key steps include:
- Protecting Group Strategy : The tert-butyldimethylsilyl (TBS) groups on the cyclohexylidene moiety ( ) must be introduced early to prevent undesired side reactions.
- Staggered Coupling : Use of palladium-catalyzed cross-coupling or Wittig reactions to assemble conjugated dienes (as seen in structurally similar compounds; ).
- Purification : High-performance liquid chromatography (HPLC) under inert conditions is critical for isolating stereoisomers, as described for analogous silyl-protected compounds .
Advanced: How can researchers resolve contradictions in NMR data arising from complex stereochemistry?
Answer:
Contradictions often stem from overlapping signals or dynamic conformational changes. Methodological solutions include:
- 2D NMR Techniques : HSQC (heteronuclear single quantum coherence) and NOESY (nuclear Overhauser effect spectroscopy) to assign stereocenters and confirm spatial proximity of protons .
- Computational Validation : Density functional theory (DFT) calculations to predict NMR chemical shifts, cross-referenced with experimental data (e.g., as applied in for related compounds).
- Crystallography : Single-crystal X-ray diffraction for absolute stereochemical assignment, particularly for the cyclopropane and indenyl moieties .
Basic: What purification methods are effective for this compound given its sensitivity to oxidation?
Answer:
- Inert Atmosphere Chromatography : Use of silica gel columns pre-equilibrated with deoxygenated solvents (e.g., dichloromethane/hexane mixtures) to prevent oxidation of conjugated enol ethers.
- Low-Temperature HPLC : Sub-ambient HPLC conditions (4°C) to minimize thermal degradation, as recommended for silyl-protected intermediates .
- Stability Monitoring : Post-purification analysis via thin-layer chromatography (TLC) and UV-Vis spectroscopy to detect decomposition .
Advanced: How to design experiments to study the compound’s stability under varying pH and temperature conditions?
Answer:
- Accelerated Stability Studies :
- pH Variation : Incubate the compound in buffered solutions (pH 3–10) at 25°C and 40°C, sampling at intervals (e.g., 0, 7, 14 days).
- Kinetic Analysis : Monitor degradation via LC-MS and quantify using Arrhenius equations to predict shelf-life .
- Spectroscopic Probes : Use circular dichroism (CD) to track conformational changes in the cyclopropane and cyclohexylidene moieties under stress .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula and detect isotopic patterns (e.g., silicon from TBS groups) .
- Multinuclear NMR : ¹H, ¹³C, and ²⁹Si NMR to assign stereochemistry and verify silyl protection .
- Infrared (IR) Spectroscopy : Identification of hydroxyl and carbonyl stretches, critical for detecting incomplete protection or oxidation .
Advanced: How can computational models predict the compound’s reactivity in nucleophilic or electrophilic environments?
Answer:
- Reactivity Mapping :
- Transition-State Analysis : Locate energy barriers for ring-opening reactions in the cyclopropane or indenyl systems .
Basic: What safety protocols are critical when handling this compound in the lab?
Answer:
- Personal Protective Equipment (PPE) : Gloves and goggles to avoid dermal contact with silyl-protecting groups, which can hydrolyze to release irritants .
- Waste Management : Neutralize reaction byproducts (e.g., TBS cleavage products) with aqueous bicarbonate before disposal .
Advanced: How to address discrepancies between theoretical and experimental optical rotation values?
Answer:
- Chiroptical Validation :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
